molecular formula C13H19NO B13273763 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol

3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol

Cat. No.: B13273763
M. Wt: 205.30 g/mol
InChI Key: WRVWGOQIZQGQEA-UHFFFAOYSA-N
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Description

This compound features a partially saturated naphthalene (tetrahydronaphthalene) ring substituted at the 2-position with an amino group linked to a propan-1-ol chain. Its molecular formula is C₁₃H₁₉NO (molecular weight: ~205.30 g/mol). This structural profile suggests applications in medicinal chemistry, particularly for targeting receptors or enzymes requiring hydrophobic and polar interactions .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-(1,2,3,4-tetrahydronaphthalen-2-ylamino)propan-1-ol

InChI

InChI=1S/C13H19NO/c15-9-3-8-14-13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-5,13-15H,3,6-10H2

InChI Key

WRVWGOQIZQGQEA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2CC1NCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol typically involves the reaction of 2-aminotetralin with an appropriate propanol derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dioxane or water, at elevated temperatures (70-80°C) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .

Comparison with Similar Compounds

Positional Isomers: Tetrahydronaphthalen-1-yl vs. 2-yl Derivatives

  • 1-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-2-ol (CAS 1155165-43-7): Structural Difference: Amino group attached to the tetrahydronaphthalene 1-position and a propan-2-ol chain. Propan-2-ol’s secondary alcohol reduces hydrogen-bonding strength relative to propan-1-ol . Availability: Priced at €1,249.00/500 mg (CymitQuimica), indicating moderate synthetic complexity .
  • 3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol (Ref: 3D-SRB57494): Key Difference: Propan-1-ol chain retained, but amino group at the tetrahydronaphthalene 1-position. Impact: Positional isomerism could influence pharmacokinetics, as the 1-yl group may adopt distinct spatial orientations in receptor pockets .

Ring System Variations: Indenyl vs. Tetrahydronaphthalenyl

  • 3-[(2,3-Dihydro-1H-inden-1-yl)amino]propan-1-ol (Ref: 3D-SRB57384): Structural Difference: Features a dihydroindenyl (bicyclic: benzene fused to a 5-membered ring) instead of tetrahydronaphthalene. Properties: Smaller ring system may reduce lipophilicity and alter membrane permeability. Pricing (€496.00/50 mg) suggests higher synthetic demand .

Functional Group Modifications: Thiophene and Methylamino Substitutions

  • a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (USP Reference): Key Differences: Replaces tetrahydronaphthalene with a thiophene ring and substitutes primary amino with methylamino. Implications: Thiophene introduces sulfur-based π-interactions, while methylamino increases hydrophobicity and metabolic stability. Likely used in dopamine or serotonin receptor studies .
  • d 1-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-2-ol: Notable Features: Combines naphthalen-2-ol with methylamino-thiophene. The hydroxyl group enhances solubility but may reduce blood-brain barrier penetration compared to the target compound .

Complex Derivatives: Fluorinated and Benzimidazole-Containing Analogs

  • (1S,2S)-2-(2-{3-(1H-benzimidazol-2-yl)propylamino}ethyl)-6-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-2-yl methoxyacetate (PDB Data): Structural Complexity: Incorporates fluorine (electron-withdrawing) and benzimidazole (heterocyclic base). Applications: Likely serves as a protease or kinase inhibitor due to benzimidazole’s affinity for enzymatic active sites. Fluorine enhances metabolic stability .

Biological Activity

3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects and mechanisms of action.

  • IUPAC Name : 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol
  • Molecular Formula : C₁₃H₁₉NO
  • Molecular Weight : 205.30 g/mol

Biological Activity Overview

The biological activity of 3-[(1,2,3,4-Tetrahydronaphthalen-2-yl)amino]propan-1-ol has been explored in various studies focusing on its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with a tetrahydronaphthalene structure exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study synthesized various tetrahydronaphthalene derivatives and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent activity, suggesting that the naphthalene moiety enhances antimicrobial effectiveness due to its hydrophobic characteristics .

Anticancer Activity

The compound has also been investigated for its anticancer potential:

  • Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of specific signaling pathways. For example, a derivative with a similar structure was found to inhibit cell proliferation in various cancer cell lines by affecting the Bcl-2 family proteins .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Anticancer Study :
    • A study evaluated the cytotoxic effects of tetrahydronaphthalene derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that these compounds could significantly reduce cell viability with IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Efficacy :
    • In vitro studies demonstrated that certain derivatives exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis suggested that modifications on the naphthalene ring could enhance antibacterial activity .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
3-(1,2,3,4-Tetrahydronaphthalen-2-yl)-propan-1-olAnticancer15
N-(1,2,3,4-Tetrahydronaphthalen-2-yl)-acetamideAntimicrobial25
1-Amino-N-(tetrahydronaphthalen-2-yl)-methanolAnticancer10
N,N-Dimethyl-N'-[(1,2,3,4-tetrahydronaphthalen-2-yl)]ureaAntimicrobial20

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